2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester
Description
2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester is a synthetic organic compound featuring a hybrid structure of imidazole, amino, and ester functional groups. The core structure consists of a propanoic acid backbone methylated at the carboxylic acid position (forming a methyl ester). At the β-carbon (position 3), a 1-(phenylmethyl)-substituted imidazole ring is attached, while the α-carbon (position 2) bears an amino group. The phenylmethyl (benzyl) group on the imidazole likely enhances lipophilicity, which may influence membrane permeability and pharmacokinetic properties.
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 2-amino-3-(1-benzylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C14H17N3O2/c1-19-14(18)13(15)7-12-9-17(10-16-12)8-11-5-3-2-4-6-11/h2-6,9-10,13H,7-8,15H2,1H3 |
InChI Key |
YFMBSJZZOLRNRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Benzyl Halide-Mediated N-1 Substitution
The imidazole ring of L-histidine methyl ester undergoes regioselective alkylation at the N-1 position when treated with benzyl bromide or chloride in polar aprotic solvents. A representative procedure involves:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Benzyl bromide (1.2 eq) | DMSO, 80°C, 12 h, N₂ atmosphere | 72% | |
| Benzyl chloride (1.5 eq) | Acetonitrile, K₂CO₃, reflux, 8 h | 68% |
Mechanistic studies indicate that the N-1 nitrogen exhibits higher nucleophilicity compared to N-3 in histidine derivatives, favoring benzylation at this position. However, competing O-alkylation of the ester moiety remains a limitation, necessitating careful stoichiometric control.
Solvent Effects on Reaction Efficiency
Comparative data reveals solvent-dependent outcomes:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Isolated Yield |
|---|---|---|---|
| DMSO | 46.7 | 12 | 72% |
| Acetonitrile | 37.5 | 8 | 68% |
| DMF | 36.7 | 15 | 61% |
The superior performance of DMSO correlates with its ability to stabilize transition states through strong dipole interactions. Post-reaction purification typically involves sequential washes with 5% aqueous HCl (to remove unreacted benzyl halide) and crystallization from methanol-diethyl ether.
Silver-Assisted Benzylation Strategies
Ag₂O-Catalyzed Reaction Protocol
Building on methodologies for histidine side-chain modification, this approach employs silver oxide to enhance imidazole nucleophilicity:
- Substrate Preparation : L-Histidine methyl ester (1.0 eq) is dissolved in anhydrous DMSO under argon.
- Catalyst Activation : Ag₂O (0.2 eq) is added, forming a silver-imidazole complex that activates the N-1 position.
- Benzylation : Benzyl bromide (1.1 eq) in chloroform is added dropwise at 25°C over 40 minutes.
- Workup : Filtration through Celite, followed by HCl gas saturation to precipitate the product as the monohydrochloride salt.
Key Advantages :
- Reduced formation of N-3 benzylated byproducts (<5% vs. 12–18% in non-catalytic methods)
- Shorter reaction times (2–3 h vs. 8–12 h for thermal methods)
Limitations :
- Requires strict anhydrous conditions to prevent Ag₂O decomposition
- High catalyst loadings (20 mol%) increase production costs
Multi-Step Protection-Deprotection Synthesis
N-α-Boc Protection Route
For applications requiring high enantiomeric purity (>99% ee), this method prevents racemization during benzylation:
Step 1 : Boc Protection
$$
\text{L-Histidine} \xrightarrow[\text{DMAP, CH₂Cl₂}]{\text{(Boc)₂O}} \text{N-α-Boc-L-histidine} \quad (85\%\text{ yield})
$$
Step 2 : Methyl Ester Formation
$$
\text{N-α-Boc-L-histidine} \xrightarrow[\text{HCl (gas)}]{\text{MeOH, SOCl₂}} \text{N-α-Boc-L-histidine methyl ester} \quad (91\%\text{ yield})
$$
Step 3 : Imidazole Benzylation
$$
\text{N-α-Boc-L-histidine methyl ester} \xrightarrow[\text{Ag₂O, DMSO}]{\text{BnBr}} \text{N-α-Boc-1-benzyl-L-histidine methyl ester} \quad (76\%\text{ yield})
$$
Step 4 : Boc Deprotection
$$
\text{N-α-Boc-1-benzyl-L-histidine methyl ester} \xrightarrow{\text{TFA/DCM (1:1)}} \text{Target Compound} \quad (89\%\text{ yield})
$$
This route achieves an overall yield of 53% across four steps, with HPLC purity >98%.
Comparative Analysis of Methodologies
| Parameter | Direct Alkylation | Silver-Assisted | Protection-Deprotection |
|---|---|---|---|
| Total Steps | 1 | 1 | 4 |
| Typical Yield | 68–72% | 76% | 53% |
| Purity (HPLC) | 90–92% | 94% | 98–99% |
| Racemization Risk | Moderate | Low | Negligible |
| Scalability | Excellent | Good | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The phenylmethyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- The target compound’s amino group distinguishes it from ’s tetrazole-containing analog and ’s sulfur-bearing ester.
- Unlike ’s benzoimidazole core, the target’s simpler imidazole ring reduces aromatic bulk, which could influence binding interactions in biological systems .
- The methyl ester in the target and ’s compound suggests susceptibility to hydrolysis under basic conditions, a property critical for prodrug design or controlled release .
Key Observations :
- ’s high yield (93%) using protective group chemistry (chlorotrityl) suggests that similar strategies could stabilize reactive intermediates in the target’s synthesis .
Physicochemical and Analytical Properties
Volatility, stability, and detection methods vary significantly among analogs:
Table 3: Physicochemical Properties
Key Observations :
- The target’s bulky phenylmethyl-imidazole group likely reduces volatility compared to ’s simpler ester, which is detected in pineapple volatiles via HS-SPME-GCMS .
- ’s findings on vial size affecting ester detection (e.g., 2-methylpropanoic acid methyl ester) highlight the importance of analytical conditions for low-concentration compounds, a consideration for quantifying the target .
Biological Activity
2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester, also known as a derivative of imidazole-based amino acids, has garnered attention for its potential biological activities. This compound exhibits structural similarities to known bioactive molecules, suggesting various pharmacological applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 233.27 g/mol. The compound features an imidazole ring, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent modifications to introduce the amino acid moiety. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research has demonstrated that derivatives of imidazole-based amino acids possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 5-50 µg/mL against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Imidazole derivatives have been investigated for their neuroprotective effects. In animal models, these compounds have been shown to reduce neuronal damage in conditions such as ischemia and neurodegenerative diseases. A specific study highlighted that derivatives could mitigate oxidative stress in neuronal cells, suggesting a mechanism involving antioxidant activity .
Anticancer Potential
The anticancer properties of imidazole-containing compounds are also noteworthy. Some studies report that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation. For example, compounds with similar structures have been observed to inhibit tumor growth in xenograft models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting cellular processes.
- Receptor Modulation : Interaction with neurotransmitter receptors has been proposed as a mechanism for neuroprotective effects.
- Oxidative Stress Reduction : The ability to scavenge free radicals contributes to its protective effects in various biological systems.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
